molecular formula C13H17N3O4 B13926076 N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B13926076
M. Wt: 279.29 g/mol
InChI Key: HJZLRCUKYLNGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a nitro group, and a pyrrolidine ring attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Acylation: The formation of the acetamide linkage.

    Pyrrolidine Addition: The attachment of the pyrrolidine ring to the acetamide.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, methanol for methoxylation, acetic anhydride for acylation, and pyrrolidine for the final step. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy group would yield a hydroxyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetamide
  • N-(2-Nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
  • N-(2-Methoxy-5-nitrophenyl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the specific combination of functional groups and the presence of the pyrrolidine ring. This combination can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H17N3O4/c1-20-12-5-4-10(16(18)19)8-11(12)14-13(17)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,17)

InChI Key

HJZLRCUKYLNGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.